molecular formula C23H23N5O B11183427 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-phenyl-5-propylpyrimidin-4(3H)-one

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-phenyl-5-propylpyrimidin-4(3H)-one

Cat. No.: B11183427
M. Wt: 385.5 g/mol
InChI Key: HBXAMHIUMPBHAW-UHFFFAOYSA-N
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Description

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-phenyl-5-propylpyrimidin-4(3H)-one is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-phenyl-5-propylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4,7-dimethylquinazoline with an appropriate amine, followed by cyclization and functional group modifications to introduce the phenyl and propyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems. The choice of reagents, solvents, and catalysts is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-phenyl-5-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield fully saturated derivatives.

Scientific Research Applications

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-phenyl-5-propylpyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-phenyl-5-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Properties

Molecular Formula

C23H23N5O

Molecular Weight

385.5 g/mol

IUPAC Name

2-[(4,7-dimethylquinazolin-2-yl)amino]-4-phenyl-5-propyl-1H-pyrimidin-6-one

InChI

InChI=1S/C23H23N5O/c1-4-8-18-20(16-9-6-5-7-10-16)26-23(27-21(18)29)28-22-24-15(3)17-12-11-14(2)13-19(17)25-22/h5-7,9-13H,4,8H2,1-3H3,(H2,24,25,26,27,28,29)

InChI Key

HBXAMHIUMPBHAW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(NC1=O)NC2=NC(=C3C=CC(=CC3=N2)C)C)C4=CC=CC=C4

Origin of Product

United States

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